methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate
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Overview
Description
Methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate typically involves the reaction of isoquinoline derivatives with carbamodithioate compounds under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, where isoquinoline derivatives are reacted with carbamodithioate compounds in the presence of a palladium catalyst and a base . The reaction conditions often include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium iodide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halides, alkoxides.
Scientific Research Applications
Methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may interfere with cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline, known for its antimalarial properties.
Isoquinoline: The parent compound, used in the synthesis of various derivatives with diverse biological activities.
1-Benzylisoquinoline: Found in natural alkaloids like papaverine, used for its vasodilatory effects.
Uniqueness
Methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate is unique due to its specific structure, which combines the isoquinoline moiety with a carbamodithioate group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
87555-66-6 |
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Molecular Formula |
C13H15N3S2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate |
InChI |
InChI=1S/C13H15N3S2/c1-9(15-16-13(17)18-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-9,15H,1-2H3,(H,16,17) |
InChI Key |
VDGOHNURHQMEAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)NNC(=S)SC |
Origin of Product |
United States |
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